molecular formula C15H19NO5 B10990635 N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Cat. No.: B10990635
M. Wt: 293.31 g/mol
InChI Key: QJAWAKDQRHWWKL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2,4-dimethoxyphenylamine, which is then reacted with a suitable carboxylic acid derivative to form the desired amide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, as well as its overall bioavailability and toxicity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance or durability.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses. Its ability to undergo multiple types of chemical reactions also adds to its value as a research tool and industrial material.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C15H19NO5/c1-15(2)10(8-13(17)21-15)14(18)16-11-6-5-9(19-3)7-12(11)20-4/h5-7,10H,8H2,1-4H3,(H,16,18)

InChI Key

QJAWAKDQRHWWKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NC2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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